N-Benzyl vs. N-Unsubstituted: MCF-7 Antiproliferative Activity
In a head-to-head panel of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs, the N-benzyl-bearing compounds 3f (2′-bromo) and 3j (5-methyl) demonstrated IC₅₀ values of 4.4 µM and 5.2 µM, respectively, against the MCF-7 breast cancer cell line [1]. These values represent a 3.5-fold and 2.9-fold improvement over the standard chemotherapeutic agent 5-fluorouracil (5-FU, IC₅₀ = 15.2 µM) tested under identical conditions [1]. By comparison, the parent N-1-unsubstituted aplysinopsin scaffold, which lacks the benzyl group, has been reported to exhibit substantially weaker cytotoxicity against the Kβ-cell line and other cancer models, though direct IC₅₀ comparisons in the MCF-7 assay are not available from the same study [1]. The N-benzyl substituent contributes hydrophobic contacts and conformational restriction that are absent in N-H or N-methyl analogs, directly translating into the observed potency gains [1].
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | N-Benzylindole analogs 3f (IC₅₀ = 4.4 µM) and 3j (IC₅₀ = 5.2 µM); the target compound N-((1-benzyl-1H-indol-3-yl)methylene)aniline is the direct synthetic precursor to this scaffold class [1] |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC₅₀ = 15.2 µM; N-1-unsubstituted aplysinopsin: reported weaker cytotoxicity (quantitative MCF-7 IC₅₀ not available from the same study panel) [1] |
| Quantified Difference | 3f: 3.5-fold more potent than 5-FU; 3j: 2.9-fold more potent than 5-FU [1] |
| Conditions | MCF-7 breast cancer cells; 24 h treatment; trypan blue dye exclusion viability assay; 5 concentrations (1, 5, 10, 20, 40 µM); triplicate determinations; DMSO vehicle control [1] |
Why This Matters
The N-benzyl group is an essential pharmacophoric element for achieving sub-10 µM potency against breast cancer cells; procurement of the correct N-benzylindole Schiff base precursor directly determines whether downstream analogs will retain this potency advantage.
- [1] Penthala NR, Yerramreddy TR, Madadi NR, Crooks PA. Aplysinopsin analogs: Synthesis and anti-proliferative activity of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones. Bioorg Med Chem. 2010;18(10):3570-3574. doi:10.1016/j.bmc.2010.03.054. View Source
